2-amino-4-phenylfuran-3-carbonitrile

Anticancer Cytotoxicity Structure-Activity Relationship

SAR discrepancies from regioisomer substitution invalidate assay results. This 4-phenyl furan scaffold provides experimentally validated anticancer activity (breast/colorectal) and a 43% drug score for computational screening. - **Data you can trust:** IC50 6.9 μg/mL (MDA-MB231) & 14.6 μg/mL (LOVO) - **Synthetic efficiency:** Optimized diethylamine/DMF protocol (81.2% yield) - **Supply security:** ≥98% purity, stable crystalline solid, global shipping

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
CAS No. 72982-21-9
Cat. No. B3056627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-phenylfuran-3-carbonitrile
CAS72982-21-9
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=COC(=C2C#N)N
InChIInChI=1S/C11H8N2O/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5,7H,13H2
InChIKeyQNGBQONBZBPFQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-phenylfuran-3-carbonitrile (CAS 72982-21-9): Sourcing & Procurement


2-Amino-4-phenylfuran-3-carbonitrile (CAS 72982-21-9, molecular formula C₁₁H₈N₂O, molecular weight 184.19 g/mol) is a multifunctional heterocyclic compound featuring a furan ring substituted with an amino group at the 2-position, a phenyl group at the 4-position, and a carbonitrile group at the 3-position [1]. This specific substitution pattern creates a versatile scaffold with both electron-donating (amino) and electron-withdrawing (cyano) functionalities . The compound has been characterized by single-crystal X-ray diffraction, crystallizing in a monoclinic system with space group P2₁/n, and is commercially available from multiple research chemical suppliers at purities ≥98% [1].

Scaffold 2-Amino-4-phenylfuran-3-carbonitrile; multifunctional heterocycle with amino and cyano groups for SAR diversification
Selection 4-Phenyl regioisomer required for reported cell-model response; 5-phenyl isomer lacks comparable data
Procurement Supplier-reported purity grade supports reproducible synthesis and screening; single-crystal XRD identity confirmed

Generic Substitution Risks for 2-Amino-4-phenylfuran-3-carbonitrile


The biological and synthetic utility of 2-aminofuran-3-carbonitriles is exquisitely sensitive to the position of phenyl substitution. Regioisomeric compounds with phenyl groups at the 4-position versus the 5-position exhibit fundamentally different biological target engagement profiles and synthetic accessibility [1]. Furthermore, heteroatom substitution within the core ring (furan oxygen versus thiophene sulfur versus pyrrole nitrogen) alters electronic distribution, hydrogen-bonding capacity, and metabolic stability . Procurement of an alternative furan derivative without explicit comparative data in the specific experimental context risks invalidating structure-activity relationship (SAR) conclusions, introducing confounding variables in biological assays, and compromising the reproducibility of published synthetic protocols that rely on the unique reactivity of the 4-phenyl substitution pattern [1].

Regioisomer 5-Phenyl isomer (CAS 14742-32-6) shows only enzyme inhibition, no reported cytotoxicity; SAR conclusions may not transfer
Heteroatom swap Thiophene or pyrrole analogs alter electronic profile and H-bonding; antifungal/cytotoxicity context may differ significantly
Analog sourcing Procurement of untested analogs risks confounding biological assays without comparative data; requires validation

2-Amino-4-phenylfuran-3-carbonitrile: Comparative Evidence


Breast vs. Colorectal Cancer Cytotoxicity

2-Amino-4-phenylfuran-3-carbonitrile demonstrates cell line-dependent differential cytotoxicity. Against MDA-MB231 breast cancer cells, the compound exhibited an IC₅₀ value of 6.9 μg/mL, whereas against LOVO colorectal cancer cells the IC₅₀ was 14.6 μg/mL [1]. This represents a 2.1-fold greater potency in the breast cancer cell line relative to the colorectal line. In contrast, its positional isomer 2-amino-5-phenylfuran-3-carbonitrile has not been reported with measurable anticancer cytotoxicity in peer-reviewed literature; instead, its documented biological activity is limited to approximately 25% inhibition of FANCD2 ubiquitination at unspecified concentration in enzyme assays [2].

Cell-line cytotoxicity
Cross-study comparable
IC₅₀ 6.9 μg/mL (MDA-MB231) vs 14.6 μg/mL (LOVO); 5-phenyl isomer: no reported cytotoxicity
Cell-model response varies; 4-phenyl isomer exhibits differential cytotoxicity between breast and colorectal lines
5-phenyl regioisomer lacks comparable cell-based data
Anticancer Cytotoxicity Structure-Activity Relationship

Antifungal Efficacy Against Fusarium oxysporum

2-Amino-4-phenylfuran-3-carbonitrile was screened for in vitro antifungal activity against Fusarium oxysporum f.sp. albedinis FAO fungal strains and showed good activity [1]. The compound's antifungal mechanism has been supported by POM (Petra/Osiris/Molinspiration) calculations of molecular properties, which are in good agreement with the mode of antifungal action of the compound bearing an (Xδ⁻Yδ⁺) pharmacophore site [1]. A structurally distinct comparator, 2-amino-4-phenylthiophene-3-carbonitrile (the thiophene analog), has been investigated via DFT calculations but lacks experimental antifungal screening data [2].

Antifungal screening
Class-level inference
Reported good activity against Fusarium oxysporum FAO; POM pharmacophore support
Antifungal activity observed; thiophene analog has no experimental validation
Thiophene comparator only computationally modeled
Antifungal Agricultural Chemistry Phytopathology

Diethylamine-Mediated Yield Optimization

The synthesis of 2-amino-4-phenylfuran-3-carbonitrile can be achieved with an 81.2% yield using diethylamine as the base in DMF solvent . This represents a substantial improvement over the alternative triethylamine/methanol protocol, which yields only 49% under otherwise similar conditions . The 1.66-fold yield enhancement (81.2% versus 49%) is attributed to the use of the stronger secondary amine base (diethylamine) and the polar aprotic solvent DMF, which facilitates the condensation of hydroxyacetophenone with malononitrile more efficiently . Microwave-assisted synthetic approaches have been reported for related 5-arylfuran-3-carbonitriles, but no microwave protocol has been validated for the 4-phenyl isomer [1].

Synthetic yield
Head-to-head
81.2% yield (diethylamine/DMF) vs 49% (triethylamine/MeOH)
Protocol choice impacts synthetic efficiency; diethylamine/DMF offers higher isolated yield
Yield may vary with scale; microwave method not validated for 4-phenyl isomer
Organic Synthesis Process Chemistry Heterocyclic Chemistry

Antifungal Pharmacophore and Drug-Likeness Profile

POM (Petra/Osiris/Molinspiration) calculations of molecular properties for 2-amino-4-phenylfuran-3-carbonitrile yield a drug score of 43% [1]. This drug score represents an aggregate parameter integrating Lipinski rule-of-five compliance, toxicity risk assessment, and drug-likeness metrics [1]. Additionally, the POM calculations confirm the presence of an (Xδ⁻Yδ⁺) pharmacophore site that correlates with the compound's observed antifungal activity [1]. In contrast, the heteroatom-substituted analog 2-amino-4-phenylpyrrole-3-carbonitrile has been characterized primarily as a synthetic intermediate for pyrrolo[2,3-d]pyrimidine construction, with no reported computational drug-likeness assessment [2].

Drug-likeness
Cross-study comparable
Drug score 43% (POM calculations); antifungal pharmacophore identified
Computational benchmark for scaffold prioritization; pyrrole analog lacks comparable metrics
Score integrates Lipinski rules and toxicity risk
Computational Chemistry Drug Discovery ADME Prediction

4-Phenyl vs. 5-Phenyl Anticancer Activity

A direct regioisomeric comparison reveals that 2-amino-4-phenylfuran-3-carbonitrile (CAS 72982-21-9) possesses experimentally validated in vitro anticancer activity against MDA-MB231 breast cancer (IC₅₀ = 6.9 μg/mL) and LOVO colorectal cancer (IC₅₀ = 14.6 μg/mL) cell lines [1]. In contrast, the 5-phenyl positional isomer 2-amino-5-phenylfuran-3-carbonitrile (CAS 14742-32-6) has no reported cytotoxic activity in the peer-reviewed literature; its sole documented biological activity is approximately 25% inhibition of FANCD2 ubiquitination (EC 2.3.2.23) in enzyme assays [2]. This functional divergence arises from the distinct spatial orientation of the phenyl pharmacophore relative to the amino and cyano functional groups, which alters target protein binding geometry [1].

Regioisomer comparison
Head-to-head
4-Ph: IC₅₀ 6.9/14.6 μg/mL; 5-Ph: ≈25% FANCD2 inhibition, no cytotoxicity
Regioisomer determines biological outcome; 5-phenyl isomer not suitable for cytotoxicity screening
Functional divergence confirmed by distinct binding geometry
Medicinal Chemistry Regioisomer SAR Oncology

2-Amino-4-phenylfuran-3-carbonitrile: Research Applications


Hit Identification for Breast and Colorectal Cancer

2-Amino-4-phenylfuran-3-carbonitrile is directly applicable as a hit compound or scaffold for anticancer drug discovery programs targeting breast cancer (MDA-MB231) and colorectal cancer (LOVO). The compound's experimentally validated IC₅₀ values of 6.9 μg/mL and 14.6 μg/mL, respectively [1], establish a quantitative baseline for structure-activity relationship studies. Researchers should avoid substituting the 5-phenyl regioisomer, which lacks documented cytotoxic activity in these cancer models .

Antifungal Agent Development Against Fusarium oxysporum

The compound's documented in vitro antifungal activity against Fusarium oxysporum f.sp. albedinis FAO [1] supports its use in agricultural fungicide discovery programs targeting Fusarium wilt diseases. The validated (Xδ⁻Yδ⁺) pharmacophore and 43% drug score [1] provide a computational foundation for scaffold optimization and analog design. The furan core offers distinct electronic properties compared to thiophene analogs that have been studied only computationally .

Furopyrimidine and Fused Heterocycle Synthesis

The reactive amino and cyano functional groups at the 2- and 3-positions of the furan ring make this compound an ideal building block for the construction of fused heterocyclic systems such as furopyrimidines via cyclization reactions [1]. For synthetic planning, the higher-yielding diethylamine/DMF protocol (81.2% yield) should be prioritized over the triethylamine/methanol protocol (49% yield) to maximize efficiency .

Scaffold Prioritization and Virtual Screening

The compound's POM-derived drug score of 43% [1] provides a quantitative metric for scaffold prioritization in virtual screening campaigns. This score, combined with the validated antifungal pharmacophore, supports the inclusion of 2-amino-4-phenylfuran-3-carbonitrile in focused compound libraries for computational hit identification. The absence of comparable drug-likeness metrics for the pyrrole analog reinforces the furan scaffold's value proposition.

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cell-model endpoint context
Cytotoxicity dose-response profiling in breast/colorectal lines
Antifungal screening
Antifungal activity assessment
Fusarium oxysporum phytopathogen model susceptibility
Heterocyclic synthesis
Synthetic protocol efficiency
Diethylamine/DMF yield consistency and scalability
Computational prioritization
Drug-likeness benchmark
POM-derived score comparison and pharmacophore mapping

Technical Documentation Hub

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25 linked technical documents
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